molecular formula C12H17N3O3 B2841123 (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid CAS No. 1017786-10-5

(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid

Cat. No.: B2841123
CAS No.: 1017786-10-5
M. Wt: 251.286
InChI Key: GAEAIUOFERYBSX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-diketone or β-keto ester.

    Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Formation of the propenoic acid moiety: This step involves the reaction of the pyrazole derivative with an appropriate acrylate ester under basic conditions to form the propenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated intermediates and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Interaction with receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Induction of oxidative stress: It may induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1H-pyrazol-3-yl)prop-2-enoic acid: Similar structure but lacks the morpholine ring.

    3-(1,3-Dimethyl-5-pyrazolyl)prop-2-enoic acid: Similar structure but lacks the morpholine ring and has different substitution patterns.

Uniqueness

(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid is unique due to the presence of both the morpholine ring and the propenoic acid moiety, which confer distinct chemical properties and potential biological activities. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-10(3-4-11(16)17)12(14(2)13-9)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3,(H,16,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEAIUOFERYBSX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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